Regioisomeric Differentiation: 4-Methoxy vs. 3-Methoxy A-Ring Substitution in Triazolothiadiazine Tubulin Inhibitors
In the only comprehensive SAR study of this scaffold class, Tian et al. demonstrated that the position of the methoxy substituent on the A-ring (position 3 of the triazolothiadiazine) is a critical determinant of antiproliferative potency. Compound 6i (3-methoxyphenyl A-ring, 3-amino-4-methoxyphenyl B-ring) exhibited IC₅₀ values of 0.011–0.015 µM against SGC-7901, A549, and HT-1080 cell lines, comparable to the clinical reference CA-4 (IC₅₀ 0.009–0.013 µM) [1]. Compound 6k (4-methoxyphenyl A-ring, 3-amino-4-methoxyphenyl B-ring) was among compounds displaying nanomolar IC₅₀ values, but the explicit IC₅₀ range for 6k was only reported in Supplementary Table S1 [1]. The 4-methoxy substitution was explicitly validated as an acceptable replacement for the canonical 3,4,5-trimethoxyphenyl pharmacophore, retaining nanomolar potency [1]. CAS 714922-60-8 bears the validated 4-methoxyphenyl A-ring but critically differs at the B-ring: a 3-nitrophenyl replaces the 3-amino-4-methoxyphenyl of 6i/6k. The electron-withdrawing nitro group at the meta position of the B-ring is expected to modulate both the hydrogen-bonding capacity and the electrostatic potential at the colchicine binding site, where Asnβ349 and Cysβ241 residues participate in key interactions [1].
| Evidence Dimension | Antiproliferative IC₅₀ (MTT assay, 48 h) |
|---|---|
| Target Compound Data | Not experimentally determined; structure contains validated 4-methoxyphenyl A-ring pharmacophore |
| Comparator Or Baseline | Compound 6i (3-OCH₃ A-ring, 3-NH₂-4-OCH₃ B-ring): IC₅₀ 0.011–0.015 µM; Compound 6k (4-OCH₃ A-ring, 3-NH₂-4-OCH₃ B-ring): nanomolar range (exact values in Supplementary Table S1); CA-4: IC₅₀ 0.009–0.013 µM |
| Quantified Difference | 4-OCH₃ A-ring retains nanomolar potency (class-level validation); quantitative difference vs. CAS 714922-60-8 unknown due to untested 3-NO₂ B-ring |
| Conditions | SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), HT-1080 (fibrosarcoma) cell lines; standard MTT assay |
Why This Matters
The 4-methoxyphenyl A-ring is a pharmacologically validated replacement for the trimethoxyphenyl motif in tubulin-targeting triazolothiadiazines, directly supporting the relevance of CAS 714922-60-8 for anticancer screening programs.
- [1] Tian, H. et al. Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors. Sci. Rep. 7, 4414 (2017). View Source
